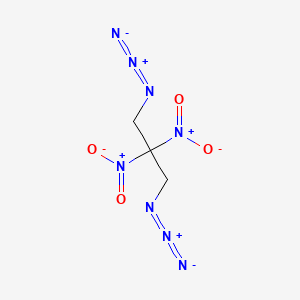
Propane, 1,3-diazido-2,2-dinitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propane, 1,3-diazido-2,2-dinitro- is a high-energy compound known for its potential applications in various fields, including chemistry and industry. This compound is characterized by the presence of azido and nitro functional groups, which contribute to its energetic properties.
Métodos De Preparación
The synthesis of Propane, 1,3-diazido-2,2-dinitro- typically involves multiple steps. One common method starts with the nitration of urea, followed by condensation with formaldehyde. The resulting product undergoes acylation (chlorination) and subsequent azidation in a water-acetone medium with sodium azide . This method ensures the formation of the desired compound with high yield and purity.
Análisis De Reacciones Químicas
Propane, 1,3-diazido-2,2-dinitro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of nitro derivatives, while reduction may yield amine derivatives.
Aplicaciones Científicas De Investigación
Propane, 1,3-diazido-2,2-dinitro- has several scientific research applications:
Chemistry: It is used as a high-energy additive in the synthesis of energetic materials and explosives.
Biology: Its azido groups make it a useful tool in bioconjugation and click chemistry.
Industry: It is used in the production of propellants and pyrotechnics.
Mecanismo De Acción
The mechanism of action of Propane, 1,3-diazido-2,2-dinitro- involves the decomposition of its azido and nitro groups. Upon decomposition, it releases nitrogen gas, which contributes to its high-energy properties. The molecular targets and pathways involved in its action are primarily related to its ability to undergo rapid exothermic reactions.
Comparación Con Compuestos Similares
Propane, 1,3-diazido-2,2-dinitro- can be compared with other similar compounds, such as:
1,3-Diazido-2-nitro-2-azapropane: This compound also contains azido and nitro groups and is used in similar applications.
2-Methyl-2-nitro-1,3-diazidopropane: This compound is used as a plasticizer in propellants and gas generators.
The uniqueness of Propane, 1,3-diazido-2,2-dinitro- lies in its specific combination of azido and nitro groups, which contribute to its high-energy properties and make it suitable for various applications.
Propiedades
Número CAS |
682353-68-0 |
|---|---|
Fórmula molecular |
C3H4N8O4 |
Peso molecular |
216.12 g/mol |
Nombre IUPAC |
1,3-diazido-2,2-dinitropropane |
InChI |
InChI=1S/C3H4N8O4/c4-8-6-1-3(10(12)13,11(14)15)2-7-9-5/h1-2H2 |
Clave InChI |
IXXTYHKWRSJGGS-UHFFFAOYSA-N |
SMILES canónico |
C(C(CN=[N+]=[N-])([N+](=O)[O-])[N+](=O)[O-])N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanaminium, 2-[(2-ethyl-1-oxo-2-butenyl)oxy]-N,N,N-trimethyl-](/img/structure/B12514327.png)
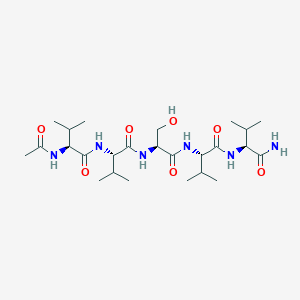
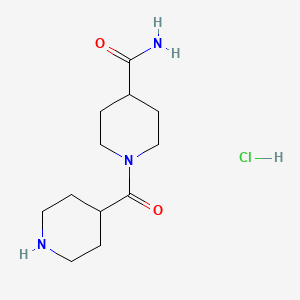
![(S)-N-[2-(2-Cyano-4,4-difluoro-1-pyrrolidinyl)-2-oxoethyl]-6-hydroxyquinoline-4-carboxamide](/img/structure/B12514334.png)
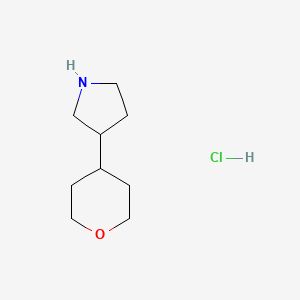
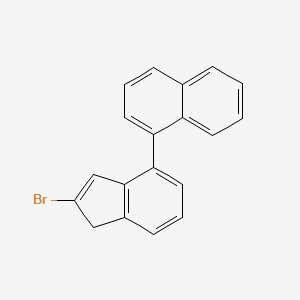
![methyl 7-[3-hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]heptanoate](/img/structure/B12514347.png)
![3-[(2-Piperidin-1-ylcyclohexyl)amino]-4-[4-(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione](/img/structure/B12514351.png)
![5-[(3-Chloro-4-methylphenyl)methyl]-1,3-selenazolidine-2,4-dione](/img/structure/B12514359.png)
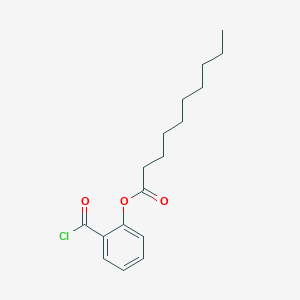
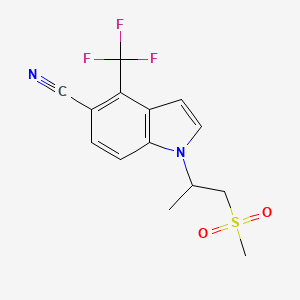
![N-(4-{2-[4-(2-{4-[bis(4-methoxyphenyl)amino]phenyl}ethenyl)phenyl]ethenyl}phenyl)-4-methoxy-N-(4-methoxyphenyl)aniline](/img/structure/B12514385.png)
![1H-Indole-1-acetamide, N-(5-chloro-2-pyridinyl)-2-[[[1-(1-methylethyl)-4-piperidinyl]amino]carbonyl]-](/img/structure/B12514393.png)
![Methyl [(1-azido-3-oxopropan-2-yl)oxy]acetate](/img/structure/B12514401.png)
